molecular formula C20H15NO2S B14250159 N-[3-Oxo-3-phenyl-1-(thiophen-2-yl)prop-1-en-2-yl]benzamide CAS No. 511548-83-7

N-[3-Oxo-3-phenyl-1-(thiophen-2-yl)prop-1-en-2-yl]benzamide

Cat. No.: B14250159
CAS No.: 511548-83-7
M. Wt: 333.4 g/mol
InChI Key: QCQZBVHVRJSLOR-UHFFFAOYSA-N
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Description

N-[3-Oxo-3-phenyl-1-(thiophen-2-yl)prop-1-en-2-yl]benzamide is a compound that belongs to the class of heterocyclic compounds, specifically those containing a thiophene ring. Thiophene and its derivatives are known for their wide range of applications in medicinal chemistry and material science due to their unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-Oxo-3-phenyl-1-(thiophen-2-yl)prop-1-en-2-yl]benzamide typically involves the condensation of thiophene derivatives with benzamide under specific reaction conditions. One common method is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with thiophene derivatives . Another method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-[3-Oxo-3-phenyl-1-(thiophen-2-yl)prop-1-en-2-yl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted thiophene derivatives .

Scientific Research Applications

N-[3-Oxo-3-phenyl-1-(thiophen-2-yl)prop-1-en-2-yl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-Oxo-3-phenyl-1-(thiophen-2-yl)prop-1-en-2-yl]benzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

N-[3-Oxo-3-phenyl-1-(thiophen-2-yl)prop-1-en-2-yl]benzamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a thiophene ring with a benzamide moiety allows for versatile interactions with various biological targets, making it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

511548-83-7

Molecular Formula

C20H15NO2S

Molecular Weight

333.4 g/mol

IUPAC Name

N-(3-oxo-3-phenyl-1-thiophen-2-ylprop-1-en-2-yl)benzamide

InChI

InChI=1S/C20H15NO2S/c22-19(15-8-3-1-4-9-15)18(14-17-12-7-13-24-17)21-20(23)16-10-5-2-6-11-16/h1-14H,(H,21,23)

InChI Key

QCQZBVHVRJSLOR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(=CC2=CC=CS2)NC(=O)C3=CC=CC=C3

Origin of Product

United States

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